BB-K31 - 50896-99-6

BB-K31

Catalog Number: EVT-1490313
CAS Number: 50896-99-6
Molecular Formula: C₂₂H₄₃N₅O₁₃
Molecular Weight: 585.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Platelet-derived growth factor-BB (PDGF-BB) is a naturally occurring growth factor classified as a polypeptide growth factor. [, , , , , , , , , ] It plays a crucial role in various cellular processes, including cell proliferation, migration, and differentiation. [, , , , , , , , , ] In the context of the provided abstracts, PDGF-BB is primarily investigated for its role in wound healing, angiogenesis, bone regeneration, and osteoarthritis development. [, , , , , , , , , ]

Platelet-Derived Growth Factor BB (PDGF-BB)

Compound Description: Platelet-derived growth factor BB (PDGF-BB) is a growth factor that plays a critical role in various biological processes, including cell proliferation, migration, and angiogenesis [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It exerts its effects by binding to and activating the platelet-derived growth factor receptor β (PDGFRβ) [, , ].

Vascular Endothelial Growth Factor (VEGF)

Compound Description: Vascular endothelial growth factor (VEGF) is a key signaling protein involved in both vasculogenesis (the de novo formation of the embryonic circulatory system) and angiogenesis (the growth of blood vessels from pre-existing vasculature) [, , , ]. It stimulates the proliferation and migration of endothelial cells, the cells that line the interior surface of blood vessels [, , , ].

Bone Morphogenetic Protein-2 (BMP-2)

Compound Description: Bone morphogenetic protein-2 (BMP-2) is a potent osteoinductive growth factor that plays a crucial role in bone formation and regeneration []. It is often used in combination with biomaterials to enhance bone healing and regeneration [].

Beta-tricalcium phosphate (β-TCP)

Compound Description: Beta-tricalcium phosphate (β-TCP) is a biodegradable and biocompatible ceramic material commonly used in bone tissue engineering applications [, ]. It provides a scaffold for bone cell attachment, proliferation, and differentiation, supporting new bone formation.

Recombinant Human Fibroblast Growth Factor-2 (rhFGF-2)

Compound Description: Recombinant human fibroblast growth factor-2 (rhFGF-2) is a growth factor involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis []. It is often investigated for its potential in regenerative medicine, particularly in tissue repair and wound healing.

Zoledronate

Compound Description: Zoledronate is a potent bisphosphonate drug used to treat osteoporosis and other bone diseases []. It acts by inhibiting bone resorption by osteoclasts, the cells responsible for breaking down bone tissue.

Atorvastatin Calcium

Compound Description: Atorvastatin calcium is a statin medication commonly prescribed to lower cholesterol levels in the blood []. Beyond its lipid-lowering effects, atorvastatin has been shown to exert pleiotropic effects, including anti-inflammatory and antiproliferative actions on vascular smooth muscle cells (VSMCs) [].

Lactobacillus acidophilus La-5

Compound Description: Lactobacillus acidophilus La-5 is a strain of lactic acid bacteria commonly used as a probiotic [, ]. Probiotics are live microorganisms that, when consumed in adequate amounts, confer health benefits to the host. La-5 is known for its ability to survive passage through the gastrointestinal tract and potentially contribute to a healthy gut microbiota [, ].

Bifidobacterium animalis subsp. lactis BB-12®

Compound Description: Bifidobacterium animalis subsp. lactis BB-12® (BB-12®) is a well-documented probiotic strain belonging to the Bifidobacterium genus [, , , , , ]. It is a lactic acid bacterium commonly found in the human gut and is associated with various health benefits. BB-12® is known for its high stability in foods and as freeze-dried powders []. This strain has demonstrated good tolerance to gastric acid and bile, contains bile salt hydrolase, and exhibits strong adherence to mucus, all desirable characteristics for a probiotic [].

Streptococcus thermophilus

Compound Description: Streptococcus thermophilus is a lactic acid bacterium widely used in the production of yogurt and other fermented dairy products [, ]. It is often used in combination with other probiotic strains, such as Lactobacillus and Bifidobacterium species, to enhance the flavor and texture of fermented foods while potentially providing health benefits [, ].

Overview

BB-K31, also known as Amikacin, is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is primarily utilized in the treatment of severe bacterial infections, particularly those caused by Gram-negative bacteria. With a molecular formula of C22H43N5O13\text{C}_{22}\text{H}_{43}\text{N}_{5}\text{O}_{13} and a molecular weight of 585.6 g/mol, BB-K31 has gained significance in both clinical and research settings due to its effectiveness against multi-drug resistant bacterial strains.

Source and Classification

BB-K31 is classified as an aminoglycoside antibiotic. It is synthesized from kanamycin A, which is produced through the fermentation of the bacterium Streptomyces kanamyceticus. This compound is categorized under antibiotics that inhibit bacterial protein synthesis, making it a crucial agent in combating infections that are resistant to other antibiotics.

Synthesis Analysis

Methods and Technical Details

  1. Starting Material: Kanamycin A.
  2. Reagent: L-(−)-γ-amino-α-hydroxybutyric acid.
  3. Conditions: Aqueous medium with controlled pH.
  4. Outcome: Formation of BB-K31 through selective acylation.

In industrial settings, large-scale production involves fermentation followed by chemical modification, optimized for high yield and purity with stringent quality control measures.

Molecular Structure Analysis

Structure and Data

The molecular structure of BB-K31 consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structural formula can be represented as follows:

C22H43N5O13\text{C}_{22}\text{H}_{43}\text{N}_{5}\text{O}_{13}

This structure features multiple functional groups characteristic of aminoglycosides, including amino groups and hydroxyl groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

BB-K31 participates in various chemical reactions typical for aminoglycosides. These include:

  • Oxidation: BB-K31 can be oxidized to form corresponding oxo derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: The compound can undergo reduction to generate amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the amino groups, allowing for further derivatization.

These reactions are significant for modifying the compound to enhance its pharmacological properties or to develop new therapeutic agents.

Mechanism of Action

Process and Data

The mechanism of action for BB-K31 primarily involves binding to the bacterial ribosome, specifically targeting the 30S subunit. This binding inhibits protein synthesis by causing misreading of mRNA, which leads to the production of nonfunctional or toxic proteins. Consequently, this results in bacterial cell death. The effectiveness against multi-drug resistant strains is attributed to its ability to circumvent some resistance mechanisms that affect other aminoglycosides .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BB-K31 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in water; this property is crucial for its administration in clinical settings.
  • Stability: It maintains stability under various conditions but should be stored away from light and moisture to preserve its efficacy.

The compound's antibacterial activity is quantitatively assessed through minimum inhibitory concentration (MIC) tests against various bacterial strains, demonstrating its potency against resistant organisms.

Applications

Scientific Uses

BB-K31 has a wide range of applications in scientific research:

  • Microbiology Research: It is used to study bacterial resistance mechanisms and the development of new antibiotics.
  • Analytical Chemistry: BB-K31 serves as a reference compound in developing new analytical methods for detecting aminoglycosides.
  • Pharmaceutical Development: The compound is extensively studied for its therapeutic potential in treating infections caused by multidrug-resistant bacteria.
Introduction to BB-K31: Context and Significance

BB-K31, known chemically as Amikacin, represents a critical advancement in aminoglycoside antibiotics developed to counter the escalating threat of antimicrobial resistance. As a semi-synthetic derivative of kanamycin A, this compound exhibits extended spectrum activity against Gram-negative pathogens that had developed resistance to earlier-generation aminoglycosides. Its development marked a strategic milestone in medicinal chemistry, demonstrating how molecular modifications could restore clinical utility against resistant bacterial strains. The compound's enduring relevance in modern antimicrobial therapy underscores its unique biochemical properties and mechanistic robustness against evolving resistance mechanisms [1] [4] [7].

Historical Discovery and Development of BB-K31 (Amikacin)

The development of BB-K31 originated from systematic research at the Bristol-Myers Squibb Institute in the early 1970s, a period characterized by emerging resistance to first-line aminoglycosides like kanamycin and gentamicin. Scientists addressed this challenge through targeted chemical modification of the kanamycin A scaffold. The key innovation involved the acylation of the C-1 amino group with L-hydroxy-aminobutyric acid (L-HABA), which sterically hindered the binding sites targeted by bacterial inactivating enzymes. This structural alteration represented a novel approach to circumvent prevalent aminoglycoside resistance mechanisms while preserving the compound's ribosomal inhibitory activity [7].

The clinical development pathway of BB-K31 progressed rapidly following its synthesis. By 1975, it had received approval in France, with subsequent approvals in the United States (1976) and worldwide. This accelerated adoption reflected the urgent medical need for agents effective against multi-drug resistant nosocomial pathogens. The compound designation BB-K31 reflects its internal research code during development, while the International Nonproprietary Name (INN) "Amikacin" was adopted for clinical use. The timeline below summarizes key milestones:

Table 1: Historical Development Milestones of BB-K31 (Amikacin)

YearDevelopment MilestoneSignificance
1972Initial synthesis at Bristol-Myers SquibbFirst semi-synthetic modification of kanamycin A with L-HABA side chain
1975Approval in FranceFirst regulatory approval worldwide
1976FDA approval (United States)Entry into major pharmaceutical market
Late 1970sGlobal expansion of approvalsEstablished as critical tool against Gram-negative infections
PresentIncluded in WHO Essential Medicines ListRecognition as clinically indispensable antimicrobial

The strategic importance of BB-K31's development lies in its demonstration that rational chemical modification could overcome enzymatic resistance mechanisms, providing a template for future antibiotic development [1] [4] [7].

Chemical Classification and Structural Features of BB-K31

BB-K31 belongs to the aminoglycoside antibiotic class, specifically categorized as a kanamycin derivative. Its systematic IUPAC name is (2R)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide, reflecting its complex molecular architecture [1] [4].

The compound has a molecular formula of C₂₂H₄₃N₅O₁₃ and a molecular weight of 585.603 g/mol for the free base. The hydrochloride salt form (commonly used clinically) has the formula C₂₂H₄₃N₅O₁₃·xHCl with a molecular weight of approximately 590.611 g/mol. Its structural backbone consists of a 2-deoxystreptamine ring (central cyclohexane moiety) glycosidically linked to two amino sugar units: glucosamine at the 4-position and kanosamine at the 6-position. The distinguishing feature is the L-HABA side chain (N⁺-L-hydroxy-aminobutyryl) attached to the C-1 amino group of the deoxystreptamine ring [4].

Table 2: Key Molecular Characteristics of BB-K31

PropertySpecification
Chemical ClassificationAminoglycoside antibiotic (Kanamycin derivative)
Molecular FormulaC₂₂H₄₃N₅O₁₃ (Free base)
Molecular Weight585.603 g/mol (Free base)
CAS Registry Number50896-99-6 (Free base) 373598-29-9 (Hydrochloride)
Key Functional GroupsAmino groups (3 primary, 1 secondary), hydroxyl groups (multiple), glycosidic linkages
Structural HighlightsL-HABA side chain at C-1 position of 2-deoxystreptamine

The molecule contains multiple ionizable groups, resulting in high polarity and water solubility (>50 mg/mL). Its three-dimensional conformation features a pseudo-disaccharide structure with the aminocyclitol ring at the core. The spatial orientation of the L-HABA moiety creates steric hindrance that prevents access by many aminoglycoside-modifying enzymes (AMEs), particularly those that acetylate the α-amino group at the C-1 position (AAC(1)) or adenylylate the 2″-hydroxyl group (ANT(2″)). This stereochemical configuration is critical to its resistance profile and distinguishes it structurally and functionally from earlier aminoglycosides [1] [4] [7].

Role in Addressing Antibiotic Resistance

BB-K31 emerged as a strategic countermeasure against the rising prevalence of aminoglycoside-resistant Gram-negative pathogens in the 1970s. Its design principle specifically addressed enzymatic resistance mechanisms through steric hindrance, making it resistant to degradation by many aminoglycoside-modifying enzymes (AMEs) that had rendered earlier agents ineffective. This property proved particularly valuable against Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacter species – pathogens notorious for developing multi-drug resistance in hospital settings [7].

The compound demonstrates potent activity against strains producing aminoglycoside nucleotidyltransferases (ANT) and phosphotransferases (APH), though it remains vulnerable to certain acetyltransferases (AAC(6′)). Its mechanism of action involves irreversible binding to the bacterial 30S ribosomal subunit, specifically targeting the 16S rRNA within the decoding A-site. This interaction causes misreading of mRNA codons and inhibition of translocation, ultimately disrupting protein synthesis and causing bacterial cell death. This concentration-dependent bactericidal activity makes it particularly effective when administered at appropriate dosing regimens [7] [10].

In the contemporary resistance landscape, BB-K31 retains critical therapeutic value against several high-priority pathogens:

  • Carbapenem-resistant Enterobacteriaceae (CRE): Exhibits efficacy against certain strains producing Klebsiella pneumoniae carbapenemases (KPC)
  • Multi-drug-resistant Pseudomonas aeruginosa: Often maintains susceptibility when other classes fail
  • Acinetobacter baumannii: Used in combination therapies for extensively drug-resistant strains
  • Mycobacterium avium complex: Remains a component of multidrug regimens

Table 3: Resistance Profile of BB-K31 Against Key Mechanisms

Resistance MechanismBB-K31 SusceptibilityNotes
AAC(3)-I/II/IVGenerally susceptibleL-HABA side chain prevents modification
AAC(6′)-IVariable susceptibilityRegion-dependent prevalence affects utility
ANT(2″)ResistantStructural hindrance prevents enzymatic attack
APH(3′)ResistantNot a substrate for this enzyme
16S rRNA methylasesResistantConfers pan-aminoglycoside resistance
Porin mutationsVariable impactCan reduce intracellular accumulation
Efflux pumpsVariable impactSpecies-specific expression affects susceptibility

The clinical deployment of BB-K31 exemplifies the principle of rational molecular design to overcome resistance. However, its long-term utility faces challenges from the emergence of 16S ribosomal RNA methyltransferases, which confer pan-aminoglycoside resistance by modifying the antibiotic's target site. Additionally, the indiscriminate use of aminoglycosides in agriculture contributes to environmental resistance pressure, highlighting the need for integrated stewardship approaches spanning human medicine and veterinary practice [2] [7] [10].

Research indicates that combination therapies featuring BB-K31 with β-lactam antibiotics (particularly carbapenems or novel β-lactamase inhibitors) show synergistic effects against difficult-to-treat pathogens. This approach leverages the complementary mechanisms of action to overcome resistance while potentially reducing selective pressure. The compound's ongoing relevance in the antimicrobial armamentarium underscores the importance of preserving its efficacy through appropriate use and continued research into adjuvants that may potentiate its activity against resistant strains [7] [10].

Properties

CAS Number

50896-99-6

Product Name

BB-K31

Molecular Formula

C₂₂H₄₃N₅O₁₃

Molecular Weight

585.6

Synonyms

O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2R)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine;_x000B_(R)-O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-(4-am

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.